(R)-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride
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Overview
Description
®-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives, including ®-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride, often employs catalytic processes under commercially relevant and environmentally acceptable conditions. These processes are designed to be efficient and scalable, ensuring the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
®-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzofuran compounds .
Scientific Research Applications
®-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and developing new therapeutic agents.
Medicine: Due to its potential anti-tumor, antibacterial, and anti-viral properties, it is investigated for drug development and disease treatment.
Mechanism of Action
The mechanism of action of ®-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they may inhibit fibroblast proliferation, migration, and transformation, which are critical processes in disease progression . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride include other benzofuran derivatives such as:
Benzothiophene derivatives: Known for their anticancer properties.
Fluorinated pyrazole-thiazole derivatives: Investigated for their antimicrobial activities.
Uniqueness
What sets ®-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride apart is its unique combination of a fluorine atom and an amine group on the benzofuran ring.
Properties
IUPAC Name |
(1R)-1-(7-fluoro-1-benzofuran-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO.ClH/c1-6(12)8-5-13-10-7(8)3-2-4-9(10)11;/h2-6H,12H2,1H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLRYSJJOLKSIB-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC2=C1C=CC=C2F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=COC2=C1C=CC=C2F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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